molecular formula C22H21N5O4S B12139554 N-(3,4-Dimethoxy-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

N-(3,4-Dimethoxy-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

Cat. No.: B12139554
M. Wt: 451.5 g/mol
InChI Key: SDNFCLFUDZEACQ-UHFFFAOYSA-N
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Description

The compound N-(3,4-Dimethoxy-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a triazole-acetamide derivative characterized by:

  • A 3,4-dimethoxyphenyl group attached to the acetamide nitrogen.
  • A 1,2,4-triazole core substituted at the 4-position with a furan-2-ylmethyl group and at the 5-position with a pyridin-2-yl moiety.
  • A sulfanyl-acetamide linker bridging the triazole and phenyl groups.

Properties

Molecular Formula

C22H21N5O4S

Molecular Weight

451.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O4S/c1-29-18-9-8-15(12-19(18)30-2)24-20(28)14-32-22-26-25-21(17-7-3-4-10-23-17)27(22)13-16-6-5-11-31-16/h3-12H,13-14H2,1-2H3,(H,24,28)

InChI Key

SDNFCLFUDZEACQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxy-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Furan and Pyridine Rings: These rings can be introduced through nucleophilic substitution reactions.

    Final Assembly: The final step involves coupling the triazole derivative with the 3,4-dimethoxy-phenyl group under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the sulfur atom.

    Reduction: Reduction reactions can target the triazole ring or the furan ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced triazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C18H20N4O2SC_{18}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 356.4 g/mol. The presence of the triazole ring and the furan moiety are particularly noteworthy as they are associated with various pharmacological effects.

Antifungal Activity

Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. For instance, studies have shown that compounds similar to N-(3,4-Dimethoxy-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide demonstrate efficacy against strains of Candida species, with some exhibiting minimum inhibitory concentration (MIC) values lower than 25 µg/mL compared to standard antifungal agents like fluconazole .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Similar triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation in various models. For example, related compounds have shown promising results in inhibiting growth in human cancer cell lines such as OVCAR-8 and NCI-H40 . The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways critical for cancer cell survival.

Anti-inflammatory Effects

In silico studies have indicated that compounds with similar structures may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests that this compound could be explored further for its anti-inflammatory properties .

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on the synthesis and biological evaluation of related compounds:

StudyFindings
PMC6150321Demonstrated antifungal activity against Candida species with MIC values ≤ 25 µg/mL .
ACS OmegaInvestigated anticancer properties in multiple human cancer cell lines .
MDPISuggested potential anti-inflammatory effects through molecular docking studies targeting 5-lipoxygenase .

Mechanism of Action

The mechanism by which N-(3,4-Dimethoxy-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The activity and physicochemical properties of triazole-acetamide derivatives are highly dependent on substituent patterns. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Triazole-Acetamide Derivatives
Compound Name / Source Key Substituents Notable Features
Target Compound - 3,4-Dimethoxyphenyl
- 4-(Furan-2-ylmethyl)
- 5-(Pyridin-2-yl)
Lipophilic dimethoxy groups; pyridine and furan heterocycles enhance π-π interactions .
- 4-Amino
- 5-(Furan-2-yl)
Amino group increases solubility; anti-exudative activity demonstrated in rats.
- 3,5-Dimethoxyphenyl
- 5-(Pyridin-3-yl)
- 4-(4-Ethoxyphenyl)
Ethoxy group enhances metabolic stability; pyridin-3-yl alters binding orientation.
- 3-Chloro-5-(trifluoromethyl)pyridin-2-yl
- 4-Methyl
- 5-(4-Fluorophenyl)
Electron-withdrawing groups (Cl, CF₃) improve membrane permeability.
Key Observations:

Substituent Position Matters: The 3,4-dimethoxyphenyl group in the target compound may offer better steric complementarity to hydrophobic binding pockets compared to the 3,5-dimethoxy analog in . Pyridin-2-yl (target) vs.

Anti-Exudative Activity :

  • Compounds with furan-2-yl substituents (e.g., ) show marked anti-exudative effects, suggesting the target’s furan-2-ylmethyl group may enhance this activity .

Electron-Deficient Groups :

  • Halogens (Cl, F) and CF₃ groups () improve solubility and bioavailability compared to methoxy-rich analogs .
Key Observations:
  • Fluorinated analogs () exhibit higher melting points due to stronger intermolecular forces .

Biological Activity

N-(3,4-Dimethoxy-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a complex organic compound with potential therapeutic applications. Its structure features multiple pharmacophores, including a triazole ring, which is known for its biological activity. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound can be broken down into its core components:

  • Dimethoxyphenyl group : Known for enhancing the lipophilicity and biological activity.
  • Furan and pyridine moieties : Contribute to the compound's interaction with biological targets.
  • Triazole ring : Often associated with anti-inflammatory and anticancer activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity :
    • Studies have shown that compounds containing triazole rings can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cells .
  • Antimicrobial Properties :
    • The presence of furan and pyridine groups has been linked to enhanced antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial strains .
  • Anti-inflammatory Effects :
    • Some derivatives of triazole compounds have displayed anti-inflammatory properties by inhibiting specific pathways involved in inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against A549 cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced inflammation markers

Case Study 1: Anticancer Activity

A study conducted on a series of triazole derivatives showed that modifications at the phenyl and furan positions significantly enhanced their anticancer activity. The compound under review was part of a larger series that exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In vitro evaluations revealed that related compounds demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural features such as the furan moiety were critical for this activity, suggesting that similar modifications in N-(3,4-Dimethoxy-phenyl)-2-(4-furan-2-ylmethyl...) could yield promising results .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:

  • Dimethoxy substitution on the phenyl ring increases lipophilicity, facilitating better cellular uptake.
  • Furan and pyridine rings contribute to the overall electron density and stability of the compound, enhancing its interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(3,4-Dimethoxy-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide?

  • Methodology :

  • The synthesis typically involves alkylation of a triazole-3-thione intermediate with α-chloroacetamides under basic conditions (e.g., KOH in ethanol/water). Subsequent modifications, such as Paal-Knorr condensation, may introduce heterocyclic fragments (e.g., pyrrolium) at the 4th position of the triazole ring .
  • Example protocol:

React 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with substituted α-chloroacetamides.

Reflux in ethanol/water (1:1) for 1 hour.

Isolate via precipitation in distilled water and recrystallize from ethanol .

Q. How is the compound structurally characterized to confirm purity and identity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., dimethoxyphenyl protons at δ 3.7–3.9 ppm, pyridine protons at δ 8.1–8.6 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ at m/z ~470–500) validate molecular weight .

Q. What pharmacological activities have been reported for this compound?

  • Methodology :

  • Anti-exudative activity : Tested in rat models (e.g., formalin-induced edema) at 10–50 mg/kg doses. Activity correlates with substituents on the phenyl ring (e.g., electron-withdrawing groups enhance efficacy) .
  • Mechanistic insights : Docking studies suggest interactions with cyclooxygenase-2 (COX-2) or histamine receptors due to triazole and pyridine moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) increase alkylation efficiency compared to ethanol .
  • Temperature control : Maintaining 60–70°C during triazole-thione alkylation minimizes byproduct formation .
  • Statistical Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (e.g., molar ratios, pH) for yield optimization .

Q. What structure-activity relationship (SAR) trends are critical for enhancing anti-inflammatory activity?

  • Methodology :

  • Key modifications :
  • Triazole ring : 4-Amino substitution improves solubility and target binding .
  • Furan/pyridine groups : Enhance π-π stacking with hydrophobic enzyme pockets .
  • Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) predict activity changes with substituent variations (e.g., methoxy vs. nitro groups) .

Q. How can contradictions in reported biological data be resolved?

  • Methodology :

  • Dose-response validation : Replicate assays across multiple models (e.g., carrageenan vs. formalin-induced inflammation) to confirm activity thresholds .
  • Metabolic stability testing : Assess hepatic microsomal degradation to identify discrepancies between in vitro and in vivo efficacy .

Q. What computational strategies are effective for predicting target interactions?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding with COX-2 (PDB: 5KIR). Focus on hydrogen bonds between the acetamide carbonyl and Arg120 .
  • Molecular Dynamics (MD) : Simulate 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions .

Q. What strategies enable regioselective modifications of the triazole core?

  • Methodology :

  • Protecting groups : Temporarily block the 4-amino group with Boc to direct alkylation to the 3-sulfanyl position .
  • Microwave-assisted synthesis : Accelerate cyclization steps (e.g., triazole formation) with precise temperature control to favor desired regioisomers .

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